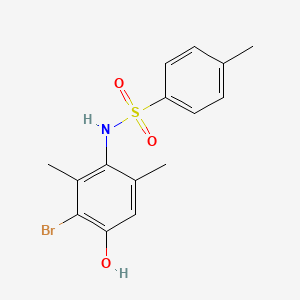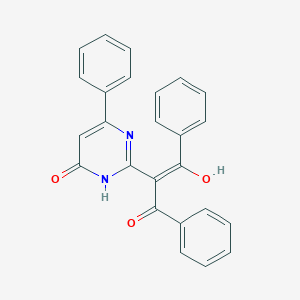![molecular formula C21H16Cl2N2O2 B6134369 N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B6134369.png)
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide, also known as BMD-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMD-1 has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression.
Mécanisme D'action
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide inhibits the activity of BRD4, a protein that plays a key role in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the packaging of DNA, and promotes the expression of certain genes. By inhibiting the activity of BRD4, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide prevents the expression of oncogenes and other genes involved in disease progression.
Biochemical and Physiological Effects
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRD4, it has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide also inhibits the production of inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been shown to have high specificity for BRD4, which reduces the risk of off-target effects. However, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of biomarkers that can predict the response to N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide treatment. Additionally, there is interest in studying the combination of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide with other therapeutic agents to enhance its effectiveness. Finally, there is potential for the development of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide as a therapeutic agent for other diseases beyond cancer and inflammation.
Méthodes De Synthèse
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dichlorobenzoyl chloride with 3-methyl-4-aminobenzoic acid to form N-[4-(3-methyl-4-aminobenzoyl)-3-methylphenyl]-3,4-dichlorobenzamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide.
Applications De Recherche Scientifique
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the growth of cancer cells, including leukemia, lymphoma, and solid tumors, by suppressing the expression of oncogenes. N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-11-16(24-21(27)15-7-9-17(22)18(23)12-15)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONSOKMLJLKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5764376 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)

![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)



![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate](/img/structure/B6134339.png)
![5-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6134345.png)
![3-(4-fluorophenyl)-2-methyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134360.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6134365.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6134386.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134394.png)